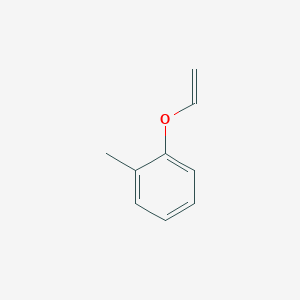

1-Ethenoxy-2-methylbenzene

Description

Contextualization within Aryl Vinyl Ether Chemistry and Aromatic Compound Classes

1-Ethenoxy-2-methylbenzene belongs to two significant classes of organic compounds: aromatic compounds and aryl vinyl ethers. Aromatic compounds are characterized by a planar, cyclic, and conjugated system of pi electrons, which imparts significant stability. The benzene (B151609) ring in this compound is the source of its aromaticity.

Aryl vinyl ethers are a specific type of ether where an oxygen atom is connected to both an aromatic ring and a vinyl group (-CH=CH₂). This vinyl group is a key functional feature, making these compounds valuable precursors in various organic syntheses. The double bond of the vinyl group can participate in a range of reactions, including polymerization and cycloadditions. The synthesis of aryl vinyl ethers can be achieved through methods like the copper-catalyzed coupling of phenols with vinylboronic acid equivalents.

Discovery and Isolation from Biological Systems: Microcoleus chthonoplastes as a Natural Source

Scientific literature indicates that this compound has been identified as a natural product isolated from the cyanobacterium Microcoleus chthonoplastes. This filamentous cyanobacterium is known to form benthic mats in various environments, including hypersaline and sulfidic conditions. chemicalbook.comspeciation.netunh.edu The ability of Microcoleus chthonoplastes to switch between oxygenic and anoxygenic photosynthesis allows it to thrive in such challenging habitats. chemicalbook.comspeciation.netunh.edu

Research Significance and Future Directions for Ethenoxy-Substituted Aromatics

The significance of ethenoxy-substituted aromatics like this compound in research is largely tied to the reactivity of the vinyl ether functional group. These compounds serve as versatile building blocks in organic synthesis. The vinyl ether moiety can act as a dienophile in cycloaddition reactions and can be transformed into other functional groups, making it a valuable tool for constructing more complex molecules.

Future research on this compound and related compounds is likely to explore their potential in polymer chemistry, where the vinyl group can be used to create novel polymers with specific properties. Additionally, their role as intermediates in the synthesis of pharmaceuticals and other biologically active compounds remains a promising area of investigation. The natural origin of this compound in Microcoleus chthonoplastes may also spur further research into the biosynthesis of this and other unique natural products from cyanobacteria.

Structure

2D Structure

3D Structure

Properties

CAS No. |

934-21-4 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

1-ethenoxy-2-methylbenzene |

InChI |

InChI=1S/C9H10O/c1-3-10-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3 |

InChI Key |

TWWWGBSUPNNTMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC=C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 1-Ethenoxy-2-methylbenzene and Analogues

The precise placement of the vinyl ether group on the aromatic ring, particularly in the presence of other substituents, is a key challenge in the synthesis of compounds like this compound. Various strategies have been developed to achieve this regioselectivity.

Transetherification Reactions for Vinyl Ether Formation

Transetherification is a common method for the synthesis of vinyl ethers. researchgate.net This reaction involves the transfer of a vinyl group from a vinyl ether, such as ethyl vinyl ether (EVE), to an alcohol. academie-sciences.fr Mercury salts of carboxylic acids, like mercuric acetate (B1210297), have been historically used as catalysts for this process, typically at temperatures between 30 and 150°C. google.com The reaction equilibrium can often be shifted favorably by distilling the lower-boiling product vinyl ether as it forms. google.com

More recently, palladium-based catalysts have emerged as effective promoters of transetherification. academie-sciences.fracademie-sciences.fr These reactions can be performed under milder conditions and offer good to excellent yields. For instance, palladium (II) complexes generated in situ have been shown to catalyze the transetherification of various alcohols with EVE, achieving conversions between 50% and 82%. academie-sciences.fracademie-sciences.fr

Strategies for Ortho-Substituted Aromatic Vinyl Ether Synthesis

The synthesis of ortho-substituted aromatic vinyl ethers like this compound requires careful control to ensure the desired regiochemical outcome. The directing effect of the existing substituent on the aromatic ring plays a crucial role. In the case of o-cresol (B1677501) (2-methylphenol), the hydroxyl group directs the vinylation to the ortho position.

One approach involves the thermal ortho-substitution of phenols by vinyl ethers. For example, the pyrolysis of a phenol (B47542) with a cyclic vinyl ether like 3,4-dihydro-2H-pyran can lead to selective ortho-substitution. researchgate.net While this method has been demonstrated for various phenols, its regioselectivity is highly dependent on the specific vinyl ether used. researchgate.net

Another strategy involves leveraging ortho-metalation, where a functional group directs the metalation to the adjacent position on the aromatic ring. chemrxiv.org This can then be followed by a reaction with a suitable vinylating agent.

Catalytic Approaches in Ethenoxy Aromatic Compound Synthesis (e.g., Palladium Catalysis)

Palladium catalysis has proven to be a versatile tool for the synthesis of ethenoxy aromatic compounds. academie-sciences.fracademie-sciences.fr Palladium complexes can efficiently catalyze the transetherification reaction under mild conditions. academie-sciences.fracademie-sciences.fr The choice of ligand coordinated to the palladium center can significantly influence the catalyst's activity and selectivity.

For example, the use of an air-stable palladium catalyst generated in situ has been reported for the synthesis of various functionalized vinyl ethers from their corresponding alcohols and ethyl vinyl ether. academie-sciences.fracademie-sciences.fr The reaction conditions, including the solvent, catalyst loading, and the ratio of reactants, can be optimized to achieve high yields of the desired vinyl ether. academie-sciences.fracademie-sciences.fr

Functional Group Transformations and Derivatization Strategies on this compound

Once synthesized, the vinyl ether and the methyl-substituted aromatic ring of this compound offer multiple sites for further chemical modification. The electron-rich double bond of the vinyl ether group is susceptible to various transformations. These can include addition reactions, cycloadditions (like the Diels-Alder reaction), and Claisen rearrangements. researchgate.net

The aromatic ring itself can undergo electrophilic aromatic substitution reactions. The ethenoxy and methyl groups are both ortho-, para-directing and activating, meaning they will direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.com This allows for the introduction of a wide range of functional groups onto the benzene (B151609) ring, leading to a diverse array of derivatives.

Green Chemistry Principles in the Synthesis of Aryl Vinyl Ethers

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. greenchemistry-toolkit.orgthe-gist.org In the context of aryl vinyl ether synthesis, several green chemistry principles can be applied.

Atom Economy: This principle, introduced by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. the-gist.org Reactions like the Diels-Alder reaction are considered highly atom-economical as they often result in 100% atom economy. greenchemistry-toolkit.org In contrast, substitution reactions may generate byproducts, lowering the atom economy.

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones because catalysts can be used in small amounts and are regenerated during the reaction, reducing waste. the-gist.org The use of palladium catalysts in transetherification is an example of applying this principle. academie-sciences.fracademie-sciences.fr

Less Hazardous Chemical Synthesis: This principle encourages the use and generation of substances with little to no toxicity. greenchemistry-toolkit.orgyoutube.com For example, developing synthetic routes that avoid toxic reagents and solvents is a key aspect of green chemistry. In the synthesis of aryl vinyl ethers, moving away from toxic mercury-based catalysts to less hazardous palladium-based systems is a step in this direction. academie-sciences.frgoogle.comacademie-sciences.fr

Sustainable Feedstocks: Utilizing renewable resources as starting materials is another important aspect of green chemistry. the-gist.org Research into producing key chemical building blocks from biomass instead of fossil fuels is an active area of investigation. rsc.org

The application of these principles can lead to more sustainable and efficient methods for the synthesis of this compound and other valuable aryl vinyl ethers.

Mechanistic Organic Chemistry of 1 Ethenoxy 2 Methylbenzene

Reactivity of the Ethenoxy Moiety

The vinyl ether group is characterized by the oxygen atom's lone pairs being in conjugation with the carbon-carbon double bond. This electronic arrangement significantly influences its reactivity, making it highly susceptible to certain classes of organic reactions.

Electrophilic Activation and Addition Reactions

The double bond of the ethenoxy group in 1-ethenoxy-2-methylbenzene is electron-rich due to the +M (mesomeric) effect of the adjacent oxygen atom. This makes it highly nucleophilic and prone to attack by electrophiles. libretexts.org The general mechanism for electrophilic addition involves the initial attack of the electrophile on the β-carbon of the vinyl ether, leading to the formation of a resonance-stabilized carbocation. This carbocation is stabilized by the lone pair of the oxygen atom.

The presence of the 2-methylphenyl group can influence the reaction rate and regioselectivity through steric and electronic effects. The methyl group, being electron-donating, further activates the aromatic ring, though its direct electronic influence on the vinyl group is less pronounced than that of the ether oxygen.

A proposed two-step mechanism for electrophilic substitution reactions begins with a slow, rate-determining step where the electrophile forms a sigma-bond with the benzene (B151609) ring, creating a positively charged benzenonium intermediate. msu.edu In the subsequent fast step, a proton is removed from this intermediate, resulting in a substituted benzene ring. msu.edu The carbocation intermediate in this process is stabilized by charge delocalization and is therefore not prone to rearrangement. msu.edu

Pericyclic Rearrangements: Claisen and Related Transformations

This compound, as an aryl vinyl ether, is a prime substrate for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgmasterorganicchemistry.com This reaction is a type of wikipedia.orgwikipedia.org-sigmatropic rearrangement that occurs upon heating. organic-chemistry.orgyoutube.com The concerted mechanism involves a cyclic transition state, leading to the formation of a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comyoutube.com

In the case of this compound, the ortho-Claisen rearrangement is the initial and favored pathway. The reaction proceeds through a chair-like transition state to yield 2-allyl-6-methylphenol. However, if both ortho positions were blocked, the reaction could proceed via a Cope rearrangement of the initially formed product to the para position. organic-chemistry.org

The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered cyclic transition state. wikipedia.org The reaction is intramolecular and its kinetics are first-order. wikipedia.org While the reaction can be purely thermal, catalysis by Lewis acids or Brønsted acids can significantly accelerate the reaction rate, often allowing for lower reaction temperatures. wikipedia.org

Several variations of the Claisen rearrangement exist, including the Eschenmoser-Claisen, Ireland-Claisen, and Johnson-Claisen rearrangements, which utilize different reagents to achieve the wikipedia.orgwikipedia.org-sigmatropic shift under milder conditions or to generate different functionalities in the product. wikipedia.org

| Claisen Rearrangement Variations | Description |

| Eschenmoser-Claisen | Reacts an allylic alcohol with N,N-dimethylacetamide dimethyl acetal (B89532) to form a γ,δ-unsaturated amide. wikipedia.org |

| Ireland-Claisen | Involves the reaction of an allylic acetate (B1210297) with a strong base to form an enolate, which then rearranges. |

| Johnson-Claisen | Utilizes an allylic alcohol and an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester. wikipedia.org |

Cycloaddition Chemistry (e.g., [4+2] Cycloadditions)

The electron-rich double bond of this compound can participate as the 2π-electron component in cycloaddition reactions, most notably in [4+2] cycloadditions, also known as Diels-Alder reactions. ebsco.com In these reactions, the vinyl ether acts as a dienophile, reacting with a conjugated diene. The stereoselectivity and regioselectivity of these reactions are governed by the frontier molecular orbital (FMO) theory.

The electron-donating nature of the ethenoxy group enhances the energy of the highest occupied molecular orbital (HOMO) of the dienophile, leading to a smaller HOMO-LUMO gap with electron-deficient dienes and thus a faster reaction rate. The reaction is typically concerted, proceeding through a cyclic transition state. wikipedia.org Lewis acid catalysis can be employed to lower the energy of the diene's lowest unoccupied molecular orbital (LUMO), further accelerating the reaction. While many [4+2] cycloadditions are believed to be one-step processes, multi-step mechanisms involving zwitterionic or diradical intermediates have been proposed for certain reactions. mdpi.com

Polymerization Behavior and Controlled Polymerization Processes

Vinyl ethers, including this compound, are well-known to undergo polymerization, particularly through cationic mechanisms. The ability to control the polymerization process is crucial for synthesizing polymers with well-defined structures and properties.

Cationic Polymerization Mechanisms of Vinyl Ethers

Cationic polymerization is a chain-growth polymerization initiated by an electrophile, typically a protonic acid or a Lewis acid. wikipedia.orgmit.edu The monomer scope for this type of polymerization is limited to alkenes with electron-donating substituents, such as vinyl ethers. wikipedia.org The oxygen atom in this compound stabilizes the propagating carbocation, making it a suitable monomer for this process. libretexts.org

The mechanism involves three main stages:

Initiation: An initiator, such as a Lewis acid in the presence of a proton source (co-initiator), generates a carbocation from the monomer. mit.edu

Propagation: The carbocationic chain end attacks another monomer molecule in a head-to-tail fashion, regenerating the carbocation at the new chain end. wikipedia.orgmit.edu

Chain Transfer and Termination: The polymerization can be terminated by various processes, including reaction with a nucleophile, or chain transfer to monomer, solvent, or the counter-ion. wikipedia.orgyoutube.com

The reactivity in cationic polymerization is highly sensitive to the solvent and the nature of the counter-ion. wikipedia.org Solvents that can solvate the ions will influence the reactivity of the propagating cationic chain. wikipedia.org

Photo-controlled Polymerization Methodologies

Photo-controlled or photo-initiated polymerization offers spatial and temporal control over the polymerization process. In the context of vinyl ethers, photo-controlled cationic polymerization can be achieved using photoacid generators (PAGs). These compounds produce a strong Brønsted acid upon irradiation with light of a specific wavelength. This photogenerated acid then initiates the cationic polymerization of the vinyl ether monomer.

This method allows for the creation of patterned polymer structures and can be a form of living polymerization, where the polymerization can be started and stopped by controlling the light source. This technique is particularly valuable in applications such as photolithography and 3D printing.

Alternating Copolymerization with Fluoroalkenes

The alternating copolymerization of electron-rich monomers, such as vinyl ethers, with electron-poor monomers, like fluoroalkenes, is a well-established method for synthesizing polymers with a regular 1:1 sequence of the two monomer units. This compound, being an electron-rich vinyl ether due to the electron-donating nature of the aryloxy group, is a suitable candidate for such reactions. vaia.com The mechanism typically proceeds via a radical pathway, often initiated by thermal or photochemical decomposition of a radical initiator.

The key to alternation lies in the disparate electronic properties of the comonomers. The vinyl ether possesses a high electron density at its double bond, making it nucleophilic, while the fluoroalkene has a low electron density on its double bond due to the strong electron-withdrawing effect of the fluorine atoms, rendering it electrophilic. This electronic disparity leads to a highly favored cross-propagation reaction, where a growing polymer chain ending in a vinyl ether radical unit preferentially adds to a fluoroalkene monomer, and a chain ending in a fluoroalkene radical unit preferentially adds to a vinyl ether monomer.

A general mechanism for the radical alternating copolymerization of a vinyl ether (VE) like this compound with a fluoroalkene (FA), such as chlorotrifluoroethylene (B8367) (CTFE), can be described as follows:

Initiation: A radical initiator (I) decomposes to form primary radicals (I•). I -> 2 I• I• + VE -> I-VE• I• + FA -> I-FA•

Propagation: The propagation steps involve the highly selective addition of the monomers. ~VE• + FA -> ~VE-FA• (favored cross-propagation) ~FA• + VE -> ~FA-VE• (favored cross-propagation) ~VE• + VE -> ~VE-VE• (disfavored) ~FA• + FA -> ~FA-FA• (disfavored)

This results in a polymer with a strictly alternating structure, poly(VE-alt-FA). rsc.org The properties of the resulting copolymer, such as thermal stability, are influenced by the specific structures of the vinyl ether and the fluoroalkene. rsc.org For example, the radical copolymerization of various functional vinyl ethers with CTFE has been shown to produce alternating copolymers with decomposition temperatures (at 10% weight loss) ranging from 214 to 324 °C. rsc.org

Ring-Opening Polymerization of Cyclic Vinyl Ether Monomers

While this compound is an acyclic monomer, it can participate in polymerization reactions that involve the ring-opening of cyclic monomers, such as cyclic ethers, cyclic thioacetals, or cyclic trimers of aldehydes and vinyl ethers. nih.govnih.govrsc.org In these copolymerizations, the acyclic vinyl ether can be incorporated into the growing polymer chain, leading to copolymers with unique structures and properties.

One such mechanism is the cationic copolymerization of an acyclic vinyl ether with a cyclic monomer. The polymerization can be initiated by a cationic species, which opens the cyclic monomer to create a propagating cationic center. This center can then react with either another cyclic monomer or an acyclic vinyl ether like this compound.

For instance, the cationic copolymerization of vinyl ethers with cyclic thioacetals has been demonstrated to produce degradable poly(vinyl ether)s. nih.gov In this process, the cyclic thioacetal undergoes ring-opening polymerization, and the acyclic vinyl ether is incorporated into the backbone. This method can create copolymers with controlled molecular weights. nih.gov

Another sophisticated approach involves the alternating cationic copolymerization of a vinyl ether with a specifically designed cyclic trimer. rsc.org These trimers, composed of one vinyl ether unit and two aldehyde units, can copolymerize with another acyclic vinyl ether, such as 2-chloroethyl vinyl ether (CEVE), to create polymers with a periodic ABCC-type sequence. rsc.org Structural analysis of the resulting polymers confirmed the successful incorporation of both the ring-opened trimer and the acyclic vinyl ether into the final polymer chain. rsc.org The versatility of cationic polymerization allows for the synthesis of various block copolymers by combining it with other polymerization techniques. acs.org

Reactivity of the Methylbenzene Core in this compound

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its two substituents: the ethenoxy group (-OCH=CH₂) and the methyl group (-CH₃).

Electrophilic Aromatic Substitution Directing Effects

Both the ethenoxy and methyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene itself. msu.edulibretexts.org They both direct incoming electrophiles to the ortho and para positions relative to themselves. msu.edulibretexts.org

Ethenoxy Group (-OCH=CH₂): This group is analogous to an alkoxy group (-OR). The oxygen atom has lone pairs of electrons that it can donate to the aromatic ring through resonance. This is a strong activating effect (+M effect), which significantly increases the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com This resonance stabilization of the intermediate carbocation (the sigma complex) is the dominant effect. msu.edu

Methyl Group (-CH₃): This is an alkyl group that activates the ring through an inductive effect (+I effect), donating electron density through the sigma bond. It is considered a weak activating group. libretexts.org

In this compound, the two groups are ortho to each other. We must consider their combined influence on the remaining four positions on the ring (C3, C4, C5, C6).

Position 6: Ortho to the ethenoxy group and meta to the methyl group. It is strongly activated by the powerful ethenoxy director.

Position 4: Para to the ethenoxy group and meta to the methyl group. It is also strongly activated by the ethenoxy director.

Position 3: Meta to the ethenoxy group and ortho to the methyl group. It is weakly activated by the methyl director.

Position 5: Meta to both the ethenoxy and methyl groups. This position is the least activated.

The powerful resonance-donating ability of the ethenoxy group is the dominant directing influence. Therefore, substitution is expected to occur primarily at positions 4 and 6, which are para and ortho to the ethenoxy group, respectively. Between these two, steric hindrance from the adjacent methyl group at position 2 may slightly disfavor substitution at position 6. Consequently, the major product is often the one where the electrophile adds to the para position (C4) relative to the stronger directing group, the ethenoxy group.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH=CH₂ (Ethenoxy) | +M > -I (Resonance donation > Inductive withdrawal) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | +I (Inductive donation) | Weakly Activating | Ortho, Para |

Predicted Major Products for Electrophilic Aromatic Substitution:

Position 4 (Para to -OCH=CH₂): Highly favored due to strong activation from the ethenoxy group and less steric hindrance.

Position 6 (Ortho to -OCH=CH₂): Favored due to strong activation, but may be a minor product compared to the 4-substituted isomer due to steric hindrance from the adjacent methyl group.

Side-Chain Reactivity of the Methyl Group

The methyl group attached to the benzene ring can undergo reactions typical of benzylic carbons, most notably oxidation and halogenation. The presence of the electron-donating ethenoxy group on the ring can influence the rate of these reactions.

Oxidation: The benzylic C-H bonds of the methyl group are susceptible to oxidation. Strong oxidizing agents can convert the methyl group into a carboxylic acid. ncert.nic.inthieme.de The reaction is often facilitated by the presence of electron-donating groups on the aromatic ring, which stabilize the benzylic radical or cationic intermediates formed during the reaction. rsc.org Therefore, the methyl group in this compound is expected to be readily oxidized.

Common methods for the oxidation of methyl groups on an aromatic ring include:

| Reagent(s) | Intermediate Product | Final Product | Reaction Name |

|---|---|---|---|

| 1. Chromyl chloride (CrO₂Cl₂) 2. H₂O | Chromium complex | Aldehyde | Etard Reaction ncert.nic.in |

| 1. Chromic oxide (CrO₃) in acetic anhydride (B1165640) 2. H₃O⁺ | Benzylidene diacetate | Aldehyde ncert.nic.in | - |

| Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) | - | Carboxylic acid thieme.deyoutube.com | - |

| t-Butyl hydroperoxide (TBHP), microwave | - | Carboxylic acid google.com | - |

It is important to note that the vinyl group of the ethenoxy substituent is also susceptible to oxidation, which could lead to a mixture of products or require the use of specific, selective oxidizing agents to target only the methyl group.

Halogenation: Free radical halogenation can occur at the benzylic position under appropriate conditions, typically involving N-bromosuccinimide (NBS) and a radical initiator (like light or peroxide). youtube.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. The electron-donating ethenoxy group would further stabilize this radical, facilitating the reaction. This would convert the methyl group into a halomethyl group (e.g., -CH₂Br), which is a versatile intermediate for further synthetic transformations, such as nucleophilic substitution or elimination reactions. youtube.com

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

In ¹H NMR spectroscopy, the chemical environment of each proton is revealed by its chemical shift (δ), multiplicity, and coupling constants (J). For 1-Ethenoxy-2-methylbenzene, the spectrum is expected to show distinct signals for the vinyl, aromatic, and methyl protons.

The three vinyl protons typically form a complex splitting pattern (an AMX or ABX system) due to both geminal and cis/trans coupling.

The proton on the carbon double-bonded to the oxygen (the α-carbon) is expected to appear as a doublet of doublets, shifted downfield due to the oxygen's deshielding effect.

The two terminal vinyl protons (on the β-carbon) will also appear as doublets of doublets, with one resonating at a higher field (cis to the aryl group) and the other at a lower field (trans to the aryl group).

The four protons on the benzene (B151609) ring will exhibit complex splitting patterns in the aromatic region of the spectrum. The methyl group protons will appear as a singlet in the upfield, aliphatic region.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ar-H) | ~6.8 - 7.2 | Multiplet (m) | Four protons on the substituted benzene ring. |

| Vinylic (-O-CH=) | ~6.4 - 6.6 | Doublet of Doublets (dd) | Proton on the α-carbon of the vinyl group. |

| Vinylic (=CH₂) (trans) | ~4.6 - 4.8 | Doublet of Doublets (dd) | Terminal proton trans to the aryl ether group. |

| Vinylic (=CH₂) (cis) | ~4.3 - 4.5 | Doublet of Doublets (dd) | Terminal proton cis to the aryl ether group. |

| Methyl (Ar-CH₃) | ~2.2 - 2.3 | Singlet (s) | Three protons of the methyl group attached to the ring. |

A standard proton-decoupled ¹³C NMR spectrum displays a single peak for each unique carbon atom in the molecule. The chemical shifts provide information about the electronic environment and hybridization of the carbons.

For this compound, nine distinct signals are expected: two for the vinyl group, six for the aromatic ring (two of which are quaternary), and one for the methyl group. The vinylic carbon bonded to oxygen (C-α) is significantly deshielded and appears downfield, while the terminal vinylic carbon (C-β) appears upfield. oregonstate.edudocbrown.infolibretexts.org

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (C-O) | ~155 - 158 | Quaternary carbon attached to the vinyloxy group. |

| Vinylic (-O-C=) | ~147 - 150 | Alpha-carbon of the vinyl group. |

| Aromatic (C-CH₃) | ~128 - 132 | Quaternary carbon attached to the methyl group. |

| Aromatic (Ar-C) | ~115 - 130 | Four CH carbons of the benzene ring. |

| Vinylic (=CH₂) | ~90 - 95 | Beta-carbon (terminal) of the vinyl group. |

| Methyl (Ar-CH₃) | ~16 - 20 | Methyl group carbon. |

Advanced NMR experiments provide deeper structural insights by revealing the number of attached protons for each carbon and through-bond or through-space correlations. sc.eduemerypharma.comemory.edu

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. openstax.orglibretexts.org

A DEPT-90 spectrum would exclusively show signals for methine (CH) carbons, which in this molecule would correspond to the four CH carbons of the aromatic ring and the α-carbon of the vinyl group.

A DEPT-135 spectrum displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. researchgate.net For this compound, the aromatic CH carbons and the methyl CH₃ carbon would give positive signals, while the terminal vinyl CH₂ carbon would give a negative signal. Quaternary carbons are not observed in DEPT spectra.

2D NMR Spectroscopy: Two-dimensional NMR techniques map correlations between nuclei, which is invaluable for assigning complex spectra. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two to three bonds. libretexts.org Expected cross-peaks would be seen between the three vinyl protons and among adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. wikipedia.org It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, confirming assignments.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Applications

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. pressbooks.pub The resulting spectrum provides a "fingerprint" of the functional groups present. docbrown.info

The IR or FTIR spectrum of this compound would be characterized by several key absorption bands:

C=C Stretch: A sharp band for the vinyl double bond.

=C-H Stretch: Absorptions for the vinyl and aromatic C-H bonds, typically appearing just above 3000 cm⁻¹.

C-O-C Stretch: Strong, characteristic bands for the asymmetric and symmetric stretching of the aryl vinyl ether linkage.

Aromatic Ring Vibrations: A series of absorptions corresponding to C=C stretching within the benzene ring and C-H out-of-plane bending, the latter of which can indicate the substitution pattern.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic & Vinylic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (in CH₃) | 2850 - 3000 | Medium |

| Vinylic C=C Stretch | 1630 - 1650 | Medium, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). The fragmentation pattern offers clues about the molecule's structure. The molecular formula for this compound is C₉H₁₀O, corresponding to a molecular weight of approximately 134.18 g/mol . chemspider.com

The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 134. Key fragmentation pathways could include the loss of the vinyl group or rearrangement and cleavage of the aromatic ring. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful for separating complex mixtures and providing structural information on the components. nih.govlcms.czsdstate.edu In LC-MS/MS, the parent ion is isolated and fragmented to produce a daughter ion spectrum, which is highly specific and useful for unambiguous identification.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics of Vinyl Ethers

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. bspublications.netmicrobenotes.com This technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems.

Simple alkyl vinyl ethers typically exhibit absorption maxima below 200 nm, with absorption vanishing above 225 nm. However, in this compound, the vinyloxy group is conjugated with the benzene ring. This extended conjugation acts as a chromophore and is expected to cause a bathochromic shift (a shift to a longer wavelength) of the absorption maxima compared to benzene itself. The primary absorption bands would likely appear in the near-UV region, providing evidence of the conjugated π-electron system.

Chromatographic Methods for Purity Assessment and Isolation

The purity assessment and isolation of this compound, also known as o-tolyl vinyl ether, are critical for its characterization and use in further applications. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are instrumental for these purposes. These methods allow for the effective separation of the target compound from starting materials, byproducts, and other impurities.

Gas Chromatography (GC)

Gas chromatography is a premier technique for the analysis of volatile compounds like this compound. Its high resolution and sensitivity make it ideal for determining the purity of a sample and identifying any volatile impurities.

Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase coated on the column walls or a solid support.

Typical GC System Configuration:

Injector: A split/splitless injector is commonly used. For purity assessment, a split injection is often employed to prevent column overloading.

Column: Capillary columns are preferred for their high efficiency. A non-polar or medium-polarity column is generally suitable for the separation of aromatic compounds. Common stationary phases include those based on polysiloxanes, such as 5% phenyl-methylpolysiloxane.

Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.

Oven Temperature Program: A temperature gradient is often employed to ensure the efficient elution of compounds with different boiling points. The program typically starts at a lower temperature and is gradually increased to a higher temperature.

Detector: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and is well-suited for quantitative analysis. For definitive identification of impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS), providing both retention time data and mass spectra of the eluted components. bohrium.com

High-Performance Liquid Chromatography (HPLC)

While GC is often the method of choice for volatile compounds, HPLC can also be employed, particularly for non-volatile impurities or for preparative scale isolation. libretexts.org

Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. libretexts.org The separation can be based on polarity (normal-phase or reversed-phase), ion exchange, or size exclusion. For this compound, reversed-phase HPLC is the most common approach.

Typical Reversed-Phase HPLC (RP-HPLC) System Configuration:

Stationary Phase: A non-polar stationary phase, such as octadecylsilane (C18) or octylsilane (C8) bonded to silica particles, is typically used. mdpi.com Specialty columns like Newcrom R1, a reverse-phase column with low silanol activity, can also be utilized for vinyl ethers. sielc.comsielc.comsielc.com

Mobile Phase: A polar mobile phase is used. A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is common. mdpi.comsielc.comsielc.com The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. libretexts.orgmdpi.com For mass spectrometry compatibility, volatile buffers like formic acid may be added to the mobile phase. sielc.comsielc.com

Detector: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, as the aromatic ring in this compound absorbs UV light. mdpi.comsielc.com

Preparative Chromatography for Isolation

For the isolation of pure this compound from a reaction mixture, preparative chromatography is employed. This can be either preparative GC or preparative HPLC. The principles are the same as the analytical techniques, but on a larger scale to handle larger sample volumes and yield sufficient quantities of the purified compound. sielc.com Column chromatography, a form of liquid chromatography, can also be used for purification. acs.orgbiotech-asia.org In this technique, a suitable solvent system (eluent) is used to move the mixture through a column packed with a solid adsorbent like silica gel or alumina. caltech.edu

Interactive Data Table: Chromatographic Conditions

Below is a table summarizing typical chromatographic conditions for the analysis of compounds structurally related to this compound, which can be adapted for its analysis.

| Technique | Column Type | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| GC | Capillary | 5% Phenyl-methylpolysiloxane | Helium | FID / MS |

| RP-HPLC | C18 | Octadecylsilane | Acetonitrile/Water | DAD / UV-Vis |

| RP-HPLC | Newcrom R1 | Reverse-Phase | Acetonitrile/Water with Phosphoric or Formic Acid | DAD / UV-Vis |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-ethenoxy-2-methylbenzene, these methods can elucidate its three-dimensional structure, electron distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. The reliability of DFT calculations heavily depends on the choice of the "level of theory," which comprises the functional and the basis set.

Functionals: The choice of functional (e.g., B3LYP, M06-2X, ωB97X-D) is critical as it approximates the exchange-correlation energy, a key component of the total electronic energy. For a molecule like this compound, which contains aromatic and ether functionalities, functionals that can accurately describe both local and non-local effects, including dispersion forces, are preferable.

Basis Sets: A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. The size and flexibility of the basis set impact the accuracy of the calculation. Common choices range from smaller, less computationally expensive sets like 6-31G(d) to larger, more accurate ones like 6-311++G(d,p) or the aug-cc-pVTZ sets. The addition of polarization functions (e.g., 'd' and 'p') and diffuse functions (e.g., '+') is often necessary to accurately model the electronic structure, especially for systems with lone pairs and π-electrons, such as the ether oxygen and the vinyl and phenyl groups in this compound.

The selection of an appropriate functional and basis set is a crucial first step in any computational study, and this choice is typically validated by comparing calculated properties with available experimental data for similar molecules. For instance, studies on related vinyl ethers often employ functionals like B3LYP with basis sets such as 6-311++G(2d,2p) to investigate conformational preferences and electronic properties acs.orgnih.gov.

Table 1: Representative Basis Sets in DFT Calculations

| Basis Set Family | Description | Typical Application |

|---|---|---|

| Pople Style (e.g., 6-31G(d)) | Split-valence basis sets that are computationally efficient. The numbers indicate how many functions are used for core and valence orbitals. "(d)" indicates the addition of polarization functions on heavy atoms. | Routine geometry optimizations and frequency calculations for medium-sized organic molecules. |

| Dunning's Correlation Consistent (e.g., cc-pVDZ, aug-cc-pVTZ) | Designed to systematically converge towards the complete basis set limit. "aug" indicates the addition of diffuse functions. | High-accuracy energy calculations and studies where a precise description of electron correlation is needed. |

The flexibility of the ethenoxy group relative to the methylbenzene ring in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

This analysis is typically performed by systematically rotating the key dihedral angles—specifically, the C(aryl)-O-C(vinyl) and O-C(vinyl)-C angles—and calculating the potential energy at each point. This process generates a potential energy surface (PES), from which low-energy conformers can be identified as minima. Quantum chemical calculations on related vinyl ethers have shown that the orientation of the vinyl group relative to the ether oxygen is a critical factor in determining stability acs.orgnih.govresearchgate.net. For this compound, steric hindrance from the ortho-methyl group would be expected to play a significant role in favoring certain conformations over others.

Elucidation of Reaction Mechanisms via Computational Studies

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions, providing detailed information about the transformation from reactants to products. For this compound, this could involve studying its polymerization, oxidation, or participation in cycloaddition reactions nih.govmdpi.comacs.org.

Transition State Theory (TST) is a cornerstone of reaction kinetics, postulating that reactants are in equilibrium with an activated complex, known as the transition state wikipedia.orgfiveable.me. The transition state represents the configuration of highest potential energy along the reaction coordinate wikipedia.orgbritannica.com.

Computational chemists locate transition state structures on the potential energy surface using various optimization algorithms. Once located, a frequency calculation is performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate libretexts.org. By mapping the entire reaction pathway, including any intermediates and transition states, a detailed reaction mechanism can be constructed.

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms chemrxiv.org. Computational models account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize or destabilize charged or polar species like reactants, products, and transition states ucsb.edu.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. This method is more computationally intensive but is crucial for systems where specific solute-solvent interactions, such as hydrogen bonding, play a direct role in the reaction mechanism nih.govacs.org.

For a reaction involving this compound, the choice of solvent could alter the relative energies of intermediates and transition states, potentially changing the preferred reaction pathway rsc.org. A hybrid approach, combining an implicit continuum with a few explicit solvent molecules in key positions, often provides the best balance of accuracy and efficiency nih.gov.

Molecular Dynamics and Ligand-Protein Interaction Simulations in Biochemical Contexts

While this compound is not a well-known biological molecule, its structural motifs are present in various bioactive compounds. Molecular Dynamics (MD) simulations and docking studies are the primary computational tools for exploring how such molecules might interact with biological targets like proteins.

MD simulations use classical mechanics to simulate the physical movements of atoms and molecules over time bioinformaticsreview.comyoutube.com. An MD simulation of this compound, either in a solvent or interacting with a protein, would involve:

Force Field Assignment: Assigning a force field (e.g., AMBER, CHARMM, OPLS) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

System Setup: Placing the molecule in a simulation box, often solvated with water molecules and ions to mimic physiological conditions bioexcel.eu.

Simulation: Solving Newton's equations of motion for every atom in the system for thousands to millions of time steps, generating a trajectory that reveals the molecule's dynamic behavior.

In a biochemical context, the first step is often molecular docking , a computational technique used to predict the preferred binding orientation of a ligand to a protein receptor wikipedia.orgmeilerlab.org. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding site and use a scoring function to rank them nih.govprinceton.edu. The most favorable poses from docking can then be used as starting points for more rigorous (and computationally expensive) MD simulations to assess the stability of the ligand-protein complex and to calculate binding free energies nih.gov. This combination of docking and MD provides a powerful framework for understanding ligand-protein interactions at a molecular level.

Molecular Docking for Enzyme Inhibition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions and to screen for potential new drug candidates. In the case of this compound, molecular docking studies have been instrumental in identifying it as an inhibitor of the lipoxygenase (LOX) enzyme, which plays a crucial role in inflammatory responses.

The docking analysis of this compound into the active site of lipoxygenase revealed significant binding interactions. The predicted binding energy, a measure of the affinity of the compound for the enzyme, was found to be -5.8 kcal/mol. This strong binding affinity is indicative of a stable enzyme-inhibitor complex.

The key molecular interactions underpinning this inhibition involve the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the enzyme's active site. Notably, the oxygen atom of the ethenoxy group of this compound was observed to form a crucial hydrogen bond with the amino acid residue HIS518. This interaction is critical for anchoring the inhibitor within the active site.

Table 1: Molecular Docking Results of this compound with Lipoxygenase

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -5.8 |

| Interacting Residues (Hydrogen Bonding) | HIS518 |

| Interacting Residues (Hydrophobic) | LEU597, ILE857, LEU754 |

Isothermal Titration Calorimetry (ITC) Data Interpretation through Modeling

Isothermal Titration Calorimetry (ITC) is a powerful experimental technique used to quantify the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. When combined with theoretical modeling, ITC data can offer a comprehensive understanding of the forces driving the binding process.

The interaction between this compound and lipoxygenase was characterized using ITC, and the resulting data were analyzed to determine the thermodynamic signature of the binding event. The study revealed a dissociation constant (Kd) of 12.5 µM, indicating a strong binding affinity between the inhibitor and the enzyme.

The thermodynamic parameters obtained from the ITC measurements provide deeper insights into the nature of the binding forces. The binding was found to be an enthalpically driven process, with a favorable enthalpy change (ΔH) of -9.8 kcal/mol. This negative enthalpy change suggests that the formation of hydrogen bonds and van der Waals interactions are the primary contributors to the stability of the enzyme-inhibitor complex.

Conversely, the entropy change (ΔS) for the binding was slightly unfavorable, with a value of -8.5 cal/mol·K. This is likely due to the loss of conformational freedom of both the ligand and the protein upon binding. However, the significant favorable enthalpy change overcomes this entropic penalty, resulting in a spontaneous binding event as indicated by the negative Gibbs free energy change (ΔG), calculated to be -6.7 kcal/mol.

Table 2: Thermodynamic Parameters for the Binding of this compound to Lipoxygenase Determined by ITC

| Thermodynamic Parameter | Value |

|---|---|

| Dissociation Constant (Kd) | 12.5 µM |

| Enthalpy Change (ΔH) | -9.8 kcal/mol |

| Entropy Change (ΔS) | -8.5 cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -6.7 kcal/mol |

| Stoichiometry (n) | 1.1 |

Biochemical and Enzymatic Activity of 1 Ethenoxy 2 Methylbenzene

Lipoxygenase (LOX) Inhibition by 1-Ethenoxy-2-methylbenzeneresearchgate.nettandfonline.com

1-Ethenoxy-2-methylbenzene has been isolated from the marine cyanobacterium Microcoleus chthonoplastes and identified as a novel inhibitor of lipoxygenase (LOX). researchgate.nettandfonline.com LOX enzymes are crucial mediators in the biosynthesis of leukotrienes and other lipid signaling molecules that play a significant role in inflammatory processes. The inhibitory action of this compound on LOX suggests its potential as an anti-inflammatory agent. tandfonline.com

In Vitro Enzyme Kinetic Characterization of LOX Inhibition

Enzyme kinetic studies have been performed to elucidate the mechanism by which this compound inhibits LOX. Analysis using a Lineweaver-Burk plot has demonstrated that the compound acts as a competitive inhibitor of the enzyme. researchgate.net This mode of inhibition indicates that this compound likely binds to the active site of LOX, thereby competing with the natural substrate, such as arachidonic acid. The IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme activity by half, has been determined for this compound. While the precise kinetic parameters (Vmax and Km) from the original study's Lineweaver-Burk plot are not publicly available, the competitive inhibition pattern is a key finding.

Table 1: Illustrative Enzyme Kinetic Data for Competitive LOX Inhibition This table presents a hypothetical data set to illustrate the expected changes in kinetic parameters for a competitive inhibitor like this compound. The values are not the actual experimental data.

| Substrate Concentration [S] (µM) | Velocity (V) without Inhibitor (µM/min) | 1/[S] (µM⁻¹) | 1/V (min/µM) | Velocity (V) with Inhibitor (µM/min) | 1/V (min/µM) |

| 10 | 0.050 | 0.100 | 20.0 | 0.029 | 35.0 |

| 20 | 0.083 | 0.050 | 12.0 | 0.050 | 20.0 |

| 40 | 0.125 | 0.025 | 8.0 | 0.083 | 12.0 |

| 80 | 0.167 | 0.013 | 6.0 | 0.125 | 8.0 |

| 160 | 0.200 | 0.006 | 5.0 | 0.167 | 6.0 |

Thermodynamic Analysis of Enzyme-Inhibitor Binding

The binding affinity and thermodynamic profile of the interaction between this compound and LOX have been investigated using Isothermal Titration Calorimetry (ITC). tandfonline.com This technique directly measures the heat changes that occur upon binding, providing insights into the binding constant (Ka), enthalpy change (ΔH), and entropy change (ΔS). While the specific thermodynamic parameters for this compound are part of the supplementary data of the primary study and not publicly accessible, the use of ITC confirms a direct interaction between the compound and the enzyme. tandfonline.com For a structurally similar competitive inhibitor, cuminaldehyde, ITC analysis has been conducted, which can offer a comparative perspective on the potential binding thermodynamics. youtube.com

Table 2: Illustrative Thermodynamic Parameters for Enzyme-Inhibitor Binding This table presents a hypothetical set of thermodynamic parameters that could be obtained from an ITC experiment for a competitive inhibitor. These are not the reported values for this compound.

| Parameter | Illustrative Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Association Constant (Ka) | 2.5 x 10⁵ | M⁻¹ |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | 8.7 | cal/mol·K |

Structure-Activity Relationships (SAR) in LOX Inhibition

The structure of this compound shares a high degree of resemblance to cuminaldehyde, a known LOX inhibitor. tandfonline.com This structural similarity provides a basis for understanding the structure-activity relationship (SAR) for its LOX inhibitory activity. The key structural features likely contributing to the inhibitory effect are the aromatic ring and the ether linkage. The benzene (B151609) ring can participate in hydrophobic interactions within the active site of LOX, while the oxygen atom of the ethenoxy group may be involved in hydrogen bonding or coordination with the iron atom present in the catalytic center of the enzyme. The methyl group on the benzene ring may also influence the binding affinity and specificity. Further studies on analogs of this compound would be necessary to fully delineate the SAR for LOX inhibition.

Biosynthetic Origins and Metabolic Pathways in Microcoleus chthonoplastesresearchgate.netnih.gov

This compound is a natural product isolated from the marine cyanobacterium Microcoleus chthonoplastes. researchgate.nettandfonline.com Cyanobacteria are known to synthesize a wide array of aromatic compounds, often originating from the shikimate pathway, which produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.gov While the specific biosynthetic pathway for this compound has not been fully elucidated, it is plausible that it derives from a precursor synthesized through this central aromatic pathway.

The formation of the ethenoxy group is a distinctive feature of this molecule. The biosynthesis could potentially involve an enzymatic etherification of a phenolic precursor, followed by the formation of the vinyl group. However, the precise enzymes and intermediates in this proposed pathway in Microcoleus chthonoplastes remain to be identified. The production of such secondary metabolites in cyanobacteria is often linked to ecological roles, such as defense against predators or competitors.

Potential as a Research Probe for Inflammatory Pathways

The specific and competitive inhibition of LOX by this compound suggests its potential as a valuable research probe for investigating inflammatory pathways. Chemical probes are small molecules that can be used to study the function of proteins and pathways in a biological system. The utility of this compound as a research probe is supported by its defined mechanism of action as a competitive inhibitor.

By selectively blocking the activity of LOX, this compound can be used in cell-based assays and other experimental models to dissect the role of LOX-derived lipid mediators in various aspects of inflammation, such as cell migration, cytokine production, and gene expression. Its relatively simple structure may also lend itself to chemical modification for the development of more potent or selective derivatives, or for the attachment of reporter tags for imaging or pull-down experiments. The study of structurally similar compounds like cuminaldehyde in the context of inflammation further supports the potential of this class of molecules as research tools. juniperpublishers.comnih.gov

Environmental Behavior and Degradation Studies

Atmospheric Chemistry and Reactivity of Aryl Vinyl Ethers

Aryl vinyl ethers can be released into the atmosphere from anthropogenic sources, where their persistence and transformation are dictated by photochemical processes and reactions with atmospheric oxidants. uni-wuppertal.de

The direct degradation of vinyl ethers by sunlight (photolysis) in the troposphere is generally considered a minor removal process. Studies on related unsaturated ethers, such as 2-chloroethyl vinyl ether and allyl ether, show that their photolysis rate coefficients in the solar UV actinic region are estimated to be less than 10⁻⁷ s⁻¹, indicating that this pathway is not a significant contributor to their atmospheric removal. nih.gov

However, in solution, aryl vinyl ethers undergo complex photochemical reactions. documentsdelivered.comacs.org Laser irradiation of aryl vinyl ethers can lead to the formation of intermediate species like carbonyl ylides via an excited triplet state. documentsdelivered.comacs.org These intermediates can then undergo ring-closure reactions to form dihydrofuran derivatives. documentsdelivered.com While these reactions demonstrate the molecule's photosensitivity, their direct relevance to gas-phase atmospheric degradation pathways remains limited.

The primary removal mechanism for vinyl ethers in the troposphere is their reaction with oxidants, particularly the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). uni-wuppertal.de The high reactivity of the electron-rich double bond in vinyl ethers leads to very short atmospheric lifetimes. researchgate.net

Kinetic studies on various alkyl vinyl ethers show rapid reaction rates with OH radicals. The proposed mechanism involves the addition of the OH radical to the terminal carbon of the vinyl group as the initial step. researchgate.net For example, the atmospheric lifetime of butyl vinyl ether with respect to OH radicals is very short, leading to rapid local degradation. researchgate.net

Data for a range of vinyl ethers indicate that the reaction with OH radicals is the dominant daytime degradation pathway. uni-wuppertal.denih.gov The estimated atmospheric lifetimes for compounds like 2-chloroethyl vinyl ether, allyl ether, and allyl ethyl ether with respect to OH radicals are just a few hours (3, 2, and 4 hours, respectively). nih.gov The reaction with ozone is also a significant loss process, particularly in polluted environments. researchgate.net

| Vinyl Ether | kOH (cm³ molecule⁻¹ s⁻¹) | kO₃ (cm³ molecule⁻¹ s⁻¹) | kNO₃ (cm³ molecule⁻¹ s⁻¹) | Source |

|---|---|---|---|---|

| Propyl vinyl ether | 9.73 × 10⁻¹¹ | 2.34 × 10⁻¹⁶ | 1.85 × 10⁻¹² | uni-wuppertal.de |

| Butyl vinyl ether | 1.13 × 10⁻¹⁰ | 2.59 × 10⁻¹⁶ | 2.10 × 10⁻¹² | uni-wuppertal.de |

| Ethyleneglycol monovinyl ether | 1.04 × 10⁻¹⁰ | 2.02 × 10⁻¹⁶ | 1.95 × 10⁻¹² | uni-wuppertal.de |

| Ethyleneglycol divinyl ether | 1.23 × 10⁻¹⁰ | 1.69 × 10⁻¹⁶ | 2.23 × 10⁻¹² | uni-wuppertal.de |

Chemical Degradation and Upcycling of Poly(vinyl ethers)

While information on the degradation of polymers derived specifically from 1-Ethenoxy-2-methylbenzene is scarce, studies on poly(alkyl vinyl ethers) provide significant insight into the potential degradation pathways for this class of polymers. Poly(vinyl ethers) (PVEs) are known for being chemically inert, but recent research has focused on their chemical upcycling into valuable small molecules. nih.govacs.org

A key mechanism for the degradation of PVEs is photooxidative degradation, which utilizes light and a photocatalyst to break down the polymer chains. oecd.org This process involves the generation of radicals on the polymer backbone through hydrogen atom transfer (HAT). acs.org These polymer radicals then react with atmospheric oxygen, leading to oxidative chain scissions that cleave the polymer backbone into smaller fragments. oecd.org

Studies using poly(isobutyl vinyl ether) (PIBVE) as a model have shown that iron-based catalysts, such as FeCl₃ and FeBr₃, can effectively facilitate this degradation under visible light. documentsdelivered.com The mechanism suggests that HAT can occur from either the polymer backbone or the side chain, both leading to oxidative cleavage and the generation of small molecules. documentsdelivered.comacs.org

The controlled photooxidative degradation of PVEs can be harnessed as an upcycling method to convert polymer waste into valuable chemical feedstocks. acs.org In the case of poly(isobutyl vinyl ether), degradation can yield significant quantities of alcohols, aldehydes, and carboxylic acids. nih.govacs.org

Specifically, the degradation of PIBVE has been shown to produce isobutanol and isobutyraldehyde (B47883) as initial products. documentsdelivered.com As the reaction proceeds, these are further oxidized to isobutyric acid. documentsdelivered.com Time-course experiments demonstrate that the yield of these small molecules can be optimized, with studies showing a peak yield of around 60 mol% after 2 hours of reaction time. documentsdelivered.com This demonstrates a viable pathway for transforming inert PVE plastic waste into useful chemicals. acs.org

| Product | Chemical Class | Role in Degradation Pathway | Source |

|---|---|---|---|

| Isobutanol | Alcohol | Initial degradation product | documentsdelivered.com |

| Isobutyraldehyde | Aldehyde | Initial degradation product | documentsdelivered.com |

| Isobutyric acid | Carboxylic Acid | Oxidation product of isobutanol and isobutyraldehyde | documentsdelivered.com |

Environmental Impact Assessment of Ethenoxy-Substituted Aromatic Compounds

There is limited specific data on the environmental impact and ecotoxicity of this compound and other ethenoxy-substituted aromatic compounds. However, assessments of related chemical classes provide a basis for potential concern.

Xenobiotic aromatic compounds, as a broad category, are recognized as significant environmental pollutants due to their widespread use and potential for persistence. mdpi.com The environmental fate of substituted aromatic compounds can be complex, with some, like certain halomethoxybenzenes, showing properties of persistence, bioaccumulation, and the potential for long-range transport. nih.gov

Q & A

Q. What methodologies are recommended for structural identification and purity assessment of 1-ethenoxy-2-methylbenzene in natural product isolation?

Answer:

- Chromatographic Purification : Use silica gel column chromatography (60–120 μm particle size) with gradient elution (n-hexane/ethyl acetate, 1–5% polarity) to isolate crude extracts. Fractions with inhibitory activity (e.g., LOX inhibition) should be pooled and re-chromatographed on finer silica (230–400 μm) .

- Spectroscopic Confirmation :

- NMR : Record and NMR spectra (400 MHz) in deuterated solvents (e.g., DMSO-d6) with TMS as an internal reference. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methyl/ethenoxy groups .

- Mass Spectrometry : Use high-resolution LC-MS (e.g., Waters Xevo® G2-QT) with a C18 column (1.7 µm, 2.1 × 50 mm) to confirm molecular weight and fragmentation patterns .

- Purity Validation : Combine TLC (silica gel GF254) with HPLC (≥95% purity threshold) using UV detection at 234 nm for LOX-related chromophores .

Q. How can researchers design initial experiments to assess the inhibitory activity of this compound against lipoxygenase (LOX)?

Answer:

- Spectrophotometric Assay :

- Prepare LOX (0.93 µM) in borate buffer (pH 9.0) and pre-incubate with this compound (20–60 µM) for 3 minutes.

- Add substrate (linoleic acid, 20–60 µM) and monitor absorbance at 234 nm (formation of conjugated dienes) using a UV-Vis spectrophotometer (e.g., Hitachi U-2900).

- Calculate inhibition percentage: .

- Positive Controls : Compare with known inhibitors (e.g., nordihydroguaiaretic acid) to validate assay sensitivity .

Advanced Research Questions

Q. What advanced kinetic models are used to characterize the inhibition mechanism of this compound on LOX?

Answer:

Q. How can isothermal titration calorimetry (ITC) elucidate the thermodynamic binding profile of this compound with LOX?

Answer:

- Experimental Setup :

- Titrate 0.2 mM this compound (ligand) into 0.01 mM LOX (cell) using a VP-ITC calorimeter.

- Perform 10 µL injections (10 sec duration, 180 sec spacing) at 298.15 K.

- Data Analysis :

- Fit raw data (heat vs. molar ratio) to a one-site binding model using ORIGIN software.

- Extract (binding constant), (enthalpy), and (entropy). Exothermic binding () suggests hydrogen bonding/van der Waals interactions .

Q. What computational strategies are effective for predicting the binding interactions of this compound with LOX?

Answer:

- Molecular Docking :

- Prepare LOX structure (PDB ID: 1N8Q) by removing water molecules, adding hydrogens, and optimizing disulfide bonds (Schrödinger Maestro).

- Generate grid boxes around active-site residues (e.g., His523) and dock this compound using Glide XP mode.

- Prioritize poses with π-π stacking (His523) and hydrophobic interactions (e.g., Val566, Leu607) .

- Binding Free Energy : Use MM-GBSA to calculate . Favorable (< -5 kcal/mol) indicates strong inhibition .

Q. How can researchers reconcile discrepancies between enzyme inhibition data and computational binding predictions?

Answer:

- Validation via Mutagenesis : Engineer LOX mutants (e.g., His523Ala) to test if predicted binding residues are critical for inhibition .

- Cross-Platform Analysis : Compare ITC-derived with docking scores. A low (nM range) but high docking score (> -10 kcal/mol) may indicate allosteric binding .

- Structural Dynamics : Perform MD simulations (100 ns) to assess ligand stability in predicted binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.